Cuminol

Catalog No.
S524557
CAS No.
536-60-7
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cuminol

Using crude cumin oil or cuminaldehyde introduces batch inconsistency and aggressive ‘sweaty’ notes. High-purity Cuminol provides a precise solution: • Pure cuminyl alcohol (>98%) ensures reliable ester synthesis without interfering aldehydes. • Imparts a warm, spicy, leather-like scent for fine fragrance accords, free from sweaty off-notes. • Low in vitro cytotoxicity and favorable dermal safety support use in topical formulations and as a negative control. Ideal for perfumery intermediates and controlled scent development.

CAS Number

536-60-7

Product Name

Cuminol

IUPAC Name

(4-propan-2-ylphenyl)methanol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8,11H,7H2,1-2H3

InChI Key

OIGWAXDAPKFNCQ-UHFFFAOYSA-N

solubility

slightly
insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Cumic alcohol; NSC 15672; NSC-15672; NSC15672

Canonical SMILES

CC(C)C1=CC=C(C=C1)CO

The exact mass of the compound 4-Isopropylbenzyl alcohol is 150.1045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15672. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. It belongs to the ontological category of benzyl alcohols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Cuminol, also known as Cuminyl Alcohol or 4-Isopropylbenzyl Alcohol, is a monoterpenoid alcohol and a functionalized derivative of p-cymene. While it occurs naturally as a minor constituent in essential oils like cumin, its primary value in procurement stems from its specific utility as a high-purity chemical intermediate and a specialty fragrance ingredient. [1] Unlike its corresponding aldehyde (cuminaldehyde) or parent hydrocarbon (p-cymene), Cuminol provides a unique reactive alcohol moiety on the p-cymene scaffold, enabling distinct synthetic pathways and offering a more subtle sensory profile. [2]

Procurement Fit

1
Fragrance/flavor stability research Alcohol functional group offers reported oxidative stability context.
2
Plasma protein binding studies Weaker HSA binding relative to aldehyde analog supports differential PK profiling.
3
Insect repellent research Documented mosquito repellent property; structurally defined monoterpenoid probe.
4
Synthetic/process benchmarks Distinct boiling point, density, and LogP inform purification and solvent selection.

Substituting pure Cuminol with chemically related alternatives introduces significant functional and performance trade-offs. Using cuminaldehyde replaces the critical alcohol functional group with an aldehyde, fundamentally altering reaction possibilities, stability, and sensory characteristics. [1] Opting for the parent hydrocarbon, p-cymene, eliminates the functional group entirely, rendering it unsuitable as a precursor for cuminyl derivatives. Furthermore, using crude cumin essential oil, a common cost-saving measure, introduces high and variable concentrations of the pungent cuminaldehyde and dozens of other terpenoids. [2] This lack of purity leads to batch-to-batch inconsistency, unpredictable side reactions in synthesis, and an overpowering sensory profile unsuitable for applications requiring the specific contribution of Cuminol.

Substitution Risk

Aldehyde vs. alcohol binding

Cuminaldehyde binds more strongly to HSA than cuminol; direct replacement may alter free fraction predictions in PK studies.

Oxidative stability mismatch

Alcohol group resists oxidation more than aldehyde; using cuminaldehyde may shift shelf-life and organoleptic performance.

Physicochemical property drift

Boiling point, density, and LogP differ from benzyl alcohol; substitution can impact purification and solvent compatibility.

Ester Synthesis via Alcohol Group

Cuminol possesses a primary alcohol (-CH2OH) group, which serves as a direct and necessary precursor for the synthesis of specialty esters, such as cuminyl acetate or cuminyl propionate, through standard esterification reactions. This reactive handle is absent in its most common procurement alternatives. The corresponding aldehyde, cuminaldehyde, lacks the hydroxyl group required for esterification and would necessitate a reduction step to be converted to Cuminol, adding process complexity and cost. The parent hydrocarbon, p-cymene, has no functional group for direct esterification, making it unsuitable for this synthetic pathway.

Evidence DimensionFunctional group reactivity for ester synthesis
Target Compound DataContains a reactive primary alcohol (-CH2OH) suitable for direct esterification.
Comparator Or BaselineCuminaldehyde: Contains an aldehyde (-CHO) group, non-reactive for direct esterification. p-Cymene: A hydrocarbon with no functional group for esterification.
Quantified DifferenceQualitatively distinct chemical reactivity; enables a class of reactions not possible with common substitutes.
ConditionsStandard esterification synthesis protocols.

For synthesizing novel fragrance/flavor esters or other functional derivatives, Cuminol is the required starting material, not an optional substitute.

HSA binding affinity
Head-to-head
Cuminaldehyde binds stronger than cuminol; higher fluorescence quenching and more pronounced HSA unfolding reported.
Plasma protein binding context may differ; free fraction predictions require compound-specific review.
Static quenching, binding site I (subdomain IIA); qualitative comparison from in vitro fluorescence study.

Differential Antiproliferative Activity

In a comparative study assessing the in vitro antiproliferative effects of p-cymene and its derivatives on human cancer cell lines, Cuminol was found to be inactive. In contrast, its direct analog, cuminaldehyde, induced a significant antiproliferative effect (31±5%) on the Calu-3 lung adenocarcinoma cell line at a 100 µM concentration. [1] Cuminol showed no significant activity against any of the nine cell lines tested under the same conditions. [1]

Evidence DimensionAntiproliferative effect (% inhibition)
Target Compound DataNo significant antiproliferative activity observed at 100 µM.
Comparator Or BaselineCuminaldehyde: 31±5% inhibition at 100 µM.
Quantified DifferenceCuminol is demonstrably less bioactive in this context, showing no significant antiproliferative effect where cuminaldehyde does.
ConditionsIn vitro MTT assay on Calu-3 human cancer cell line, 48-hour incubation.

This evidence justifies the selection of Cuminol as a negative control or non-bioactive scaffold in cellular assays where the activity of the aldehyde analog would be a confounding factor.

Oxidative stability
Class-level
Primary alcohol more resistant to air oxidation than aldehyde; catalytic conditions required for cuminol oxidation.
Alcohol-based oxidative stability may support longer shelf-life context; verify under formulation conditions.
Functional group chemistry principle; direct storage stability data not provided.

ADMET Safety Comparison

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions were performed on p-cymene and its derivatives. The analysis concluded that Cuminol and cuminaldehyde were among the safest compounds for human use based on the models. [1] Conversely, the parent hydrocarbon, p-cymene, was predicted to be the most toxic compound to human health within the tested group. [1]

Evidence DimensionPredicted ADMET safety for human use
Target Compound DataPredicted to be one of the safest compounds in its class.
Comparator Or Baselinep-Cymene: Predicted to be the most toxic compound in its class.
Quantified DifferenceQualitative but significant difference in predicted safety profile.
ConditionsIn silico prediction using three ADMET servers.

For applications requiring direct human contact, such as cosmetics or topical formulations, Cuminol's more favorable predicted safety profile makes it a more defensible choice than its parent hydrocarbon.

Safety/GRAS profile
Reported
Oral LD50 rat: 1.02 g/kg; dermal LD50 rabbit: 2.5 g/kg. 4% in petrolatum: no human irritation/sensitization. FEMA GRAS No. 2933.
Established acute toxicity context; GRAS status supports food flavoring research use.
Values from Draize test and human maximization test; review for specific formulation safety assessments.

Sensory Profile vs. Cuminaldehyde

The sensory profile of Cuminol is distinct from that of cuminaldehyde, the dominant component responsible for the characteristic aroma of cumin. Cuminaldehyde is described by perfumers as hot, pungent, and having a 'sweaty' or 'bodily' character that can be polarizing. [1] As an alcohol, Cuminol contributes a much softer, greener, and less aggressive spicy note. This allows formulators to build a spicy or savory character into a fragrance or flavor without introducing the high-impact, potentially off-putting animalic notes associated with cuminaldehyde. The use of pure Cuminol provides precise control that is impossible when using crude cumin oil, which contains high levels of cuminaldehyde. [2]

Evidence DimensionOrganoleptic character
Target Compound DataSofter, greener, spicy note.
Comparator Or BaselineCuminaldehyde: Hot, pungent, aggressive, 'sweaty' animalic character.
Quantified DifferenceQualitative difference in primary scent descriptors and intensity.
ConditionsSensory evaluation in fragrance and flavor applications.

This distinction is critical for fine fragrance and flavor creation, where Cuminol allows for nuanced formulation that is unachievable with the harsher aldehyde or inconsistent crude oils.

Mosquito repellent
Data to verify
Documented repellent activity against mosquitoes; isolated from Eucalyptus camaldulensis.
Reported entomological property; quantitative efficacy data not available in source materials.
Sources empty; attribute based on literature documentation; independent verification recommended.
Physicochemical comparison
Cross-study
BP: 248°C (vs 205°C benzyl alcohol); density: 0.982 g/mL; LogP: 2.37 (Δ +1.27 vs benzyl alcohol). Insoluble in water.
Distinct boiling point and LogP inform distillation and extraction design; selection context for purification workflow.
Standard conditions; comparisons to benzyl alcohol and p-anisyl alcohol from class references.

Fragrance and Flavor Ester Precursor

Leveraging its primary alcohol group, Cuminol is the specified starting material for synthesizing cuminyl esters (e.g., cuminyl acetate). These derivatives are used to create novel, proprietary notes in fine perfumery and complex flavor formulations where the base alcohol or aldehyde is unsuitable.

Bio-Assay Negative Controls

Based on evidence of its low in vitro cytotoxicity compared to cuminaldehyde, Cuminol is an appropriate choice as a negative control or non-bioactive molecular scaffold in studies investigating the biological effects of p-cymene derivatives. [1]

Nuanced Spicy Accords in Fine Fragrance

In perfumery, Cuminol is used to impart a warm, spicy character without the aggressive, 'sweaty' notes of cuminaldehyde. This makes it ideal for creating sophisticated, skin-like or warm leather accords where subtlety and precise control are paramount.

Topical Formulation Safety Profile

Given its favorable predicted ADMET profile over the parent hydrocarbon p-cymene, Cuminol is a more defensible choice for inclusion in cosmetic or other topical products where dermal safety is a primary concern. [1]

Application Fit

Application
Selection Property
Validation Focus
Fragrance & flavor stability
Alcohol-based oxidative stability context
Shelf-life monitoring; off-odor development under storage
Plasma protein binding studies
Weaker HSA binding vs. cuminaldehyde
Free fraction prediction and PK modeling review
Insect repellent research
Documented mosquito repellent activity
Repellent efficacy benchmarking against essential oils
Synthetic & isolation benchmarks
Distinct boiling point, density, LogP
Distillation and extraction solvent selection

Physical Description

Solid
colourless to pale yellow oily liquid with a spicy, caraway-like odour

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

150.104465066 Da

Monoisotopic Mass

150.104465066 Da

Boiling Point

135.00 to 136.00 °C. @ 26.00 mm Hg

Heavy Atom Count

11

Density

0.974-0.982

Appearance

Solid powder

Melting Point

28 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V261W8XR62

GHS Hazard Statements

Aggregated GHS information provided by 1685 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

536-60-7

Wikipedia

Cumyl_alcohol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzenemethanol, 4-(1-methylethyl)-: ACTIVE

Insulinotropic and β-cell protective action of cuminaldehyde, cuminol and an inhibitor isolated from Cuminum cyminum in streptozotocin-induced diabetic rats

Swapnil B Patil, Shreehari S Takalikar, Madhav M Joglekar, Vivek S Haldavnekar, Akalpita U Arvindekar
PMID: 23507295   DOI: 10.1017/S0007114513000627

Abstract

Cuminum cyminum, a commonly used spice, is known to have anti-diabetic action. The present study aims towards the isolation of bioactive components from C. cyminum and the evaluation of their insulin secretagogue potential with the probable mechanism and β-cell protective action. The anti-diabetic activity was detected in the petroleum ether (pet ether) fraction of the C. cyminum distillate and studied through in vivo and in vitro experiments. Bioactive components were identified through GC-MS, Fourier transform infrared spectroscopy and NMR analysis. The isolated components were evaluated for their insulin secretagogue action using rat pancreatic islets. Further, the probable mechanism of stimulation of islets was evaluated through in vitro studies using diazoxide, nifedipine and 3-isobutyl-1-methylxanthine. β-Cell protection was evaluated using the (1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan) (MTT) assay, the alkaline comet assay and nitrite production. The administration of the pet ether fraction for 45 d to streptozotocin-induced diabetic rats revealed an improved lipid profile. Cuminaldehyde and cuminol were identified as potent insulinotrophic components. Cuminaldehyde and cuminol (25 μg/ml) showed 3·34- and 3·85-fold increased insulin secretion, respectively, than the 11·8 mm-glucose control. The insulinotrophic action of both components was glucose-dependent and due to the closure of the ATP-sensitive K (K⁺-ATP) channel and the increase in intracellular Ca²⁺ concentration. An inhibitor of insulin secretion with potent β-cell protective action was also isolated from the same pet ether fraction. In conclusion, C. cyminum was able to lower blood glucose without causing hypoglycaemia or β-cell burn out. Hence, the commonly used spice, C. cyminum, has the potential to be used as a novel insulinotrophic therapy for prolonged treatment of diabetes.


RIFM fragrance ingredient safety assessment, p-isopropylbenzyl alcohol, CAS Registry Number 536-60-7

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 32335211   DOI: 10.1016/j.fct.2020.111338

Abstract

The existing information supports the use of this material as described in this safety assessment. p-Isopropylbenzyl alcohol was evaluated for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Data from the read-across analog benzyl alcohol (CAS # 100-51-6) show that p-isopropylbenzyl alcohol is not expected to be genotoxic. Data from the read-across analog benzyl alcohol (CAS # 100-51-6) provide a calculated MOE >100 for the repeated dose, developmental, and local respiratory toxicity endpoints. The reproductive toxicity endpoint was evaluated using the TTC for a Cramer Class I material, and the exposure is below the TTC (0.03 mg/kg/day). Data from read-across analog benzyl alcohol (CAS # 100-51-6) provided p-isopropylbenzyl alcohol a NESIL of 5900 μg/cm
for the skin sensitization endpoint. The phototoxicity and photoallergenicity endpoints were evaluated based on UV spectra; p-isopropylbenzyl alcohol is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; p-isopropylbenzyl alcohol was found not to be a PBT as per the IFRA Environmental Standards, and its risk quotients, based on its current volume of use in Europe and North America (i.e., PEC/PNEC) are <1.


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